molecular formula C11H10F2N2O3S B2819042 2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide CAS No. 2034546-16-0

2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

Cat. No. B2819042
CAS RN: 2034546-16-0
M. Wt: 288.27
InChI Key: DDAYUUYRNQRSFW-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide” is a derivative of sulfamethoxazole . Sulfamethoxazole is a synthetic antimicrobial agent with a broad spectrum of bacteriostatic activity . The 2,6-difluorobenzoic acid is a major degradation product of diflubenzuron .

Scientific Research Applications

Photodegradation and Photoproduct Formation

Sulfamethoxazole, a closely related compound to 2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide, has been extensively studied for its photodegradation properties. Research indicates that sulfamethoxazole is highly photolabile in acidic aqueous solutions, leading to the formation of various photoproducts through the photoisomerization of the isoxazole ring. These findings suggest potential applications in environmental science, particularly in the study of pharmaceutical contaminants in water sources and their degradation pathways (Wei Zhou & D. Moore, 1994).

Hydrogen Bonding and Crystal Packing

Another aspect of research involves the hydrogen-bonding patterns observed in sulfonamide compounds. Studies have demonstrated that these compounds exhibit complex hydrogen-bonding networks, influencing their crystal packing and stability. This information is valuable for understanding the solid-state chemistry of sulfonamide derivatives and can be applied in the development of new pharmaceuticals and materials (A. Subashini et al., 2007).

Photodynamic Therapy Applications

Recent developments in photodynamic therapy (PDT) for cancer treatment have highlighted the potential of sulfonamide derivatives. New compounds have been synthesized and characterized for their photophysical and photochemical properties, showing significant promise as Type II photosensitizers in PDT. Their high singlet oxygen quantum yield and good fluorescence properties make them candidates for further investigation in cancer therapy applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Enzyme Inhibition and Molecular Docking Studies

Sulfonamide derivatives have also been explored for their enzyme inhibition capabilities, with research focusing on the synthesis and characterization of new Schiff bases derived from sulfamethoxazole. These compounds have been evaluated for their inhibitory effects on various enzymes, providing insights into their potential therapeutic applications. Molecular docking studies further enhance understanding of the binding interactions between these inhibitors and enzymes, aiding in the design of more effective drugs (S. Alyar et al., 2019).

Photochromic Properties and Materials Science Applications

The photochromic properties of sulfonamide-containing compounds, including their ability to undergo reversible trans-cis isomerization upon illumination, have implications for materials science. These properties can be harnessed in the development of photoresponsive materials, with potential applications ranging from smart coatings to optical storage devices (E. Ortyl, R. Janik, & S. Kucharski, 2002).

properties

IUPAC Name

2,6-difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O3S/c1-7-8(5-14-18-7)6-15-19(16,17)11-9(12)3-2-4-10(11)13/h2-5,15H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAYUUYRNQRSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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